molecular formula C15H14N2O B3000629 4-(5,6-Dimethyl-1,3-benzoxazol-2-yl)aniline CAS No. 313549-30-3

4-(5,6-Dimethyl-1,3-benzoxazol-2-yl)aniline

Cat. No.: B3000629
CAS No.: 313549-30-3
M. Wt: 238.29
InChI Key: XHSMXFRBVSDVRL-UHFFFAOYSA-N
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Description

4-(5,6-Dimethyl-1,3-benzoxazol-2-yl)aniline is an organic compound that belongs to the class of benzoxazoles Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring This compound is characterized by the presence of a dimethyl-substituted benzoxazole moiety attached to an aniline group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5,6-Dimethyl-1,3-benzoxazol-2-yl)aniline typically involves the condensation of 2-aminophenol with an appropriate aldehyde or ketone under acidic or basic conditions. One common method involves the reaction of 2-aminophenol with 5,6-dimethyl-2-nitrobenzaldehyde in the presence of a catalyst such as acetic acid or sulfuric acid. The reaction mixture is heated under reflux conditions to facilitate the formation of the benzoxazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Catalysts such as metal catalysts or ionic liquids may be employed to improve the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions

4-(5,6-Dimethyl-1,3-benzoxazol-2-yl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring or the aniline group.

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(5,6-Dimethyl-1,3-benzoxazol-2-yl)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(5,6-Dimethyl-1,3-benzoxazol-2-yl)aniline involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The compound can also interfere with cellular pathways, inducing apoptosis or inhibiting cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • 4-(5,6-Dimethyl-1,3-benzoxazol-2-yl)phenol
  • 4-(5,6-Dimethyl-1,3-benzoxazol-2-yl)benzoic acid
  • 4-(5,6-Dimethyl-1,3-benzoxazol-2-yl)benzaldehyde

Uniqueness

4-(5,6-Dimethyl-1,3-benzoxazol-2-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the dimethyl groups on the benzoxazole ring enhances its stability and reactivity compared to other benzoxazole derivatives .

Properties

IUPAC Name

4-(5,6-dimethyl-1,3-benzoxazol-2-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O/c1-9-7-13-14(8-10(9)2)18-15(17-13)11-3-5-12(16)6-4-11/h3-8H,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHSMXFRBVSDVRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)OC(=N2)C3=CC=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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